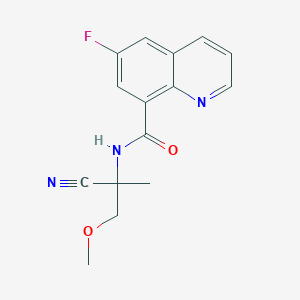
1-hydroxy-N-pyridin-2-yl-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-hydroxy-N-pyridin-2-yl-2-naphthamide” is a chemical compound with the molecular formula C16H12N2O2 and a molecular weight of 264.28 . It has gained significant attention in scientific research due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C16H12N2O2/c19-15-12-6-2-1-5-11(12)8-9-13(15)16(20)18-14-7-3-4-10-17-14/h1-10,19H,(H,17,18,20) . This code represents the molecular structure of the compound.
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
In a study of a similar molecule, 6-Nicotinamido-2-naphthoic acid, it was found that the hydroxy and amide N atoms participate in hydrogen bonds, forming a two-dimensional network. This suggests potential applications in materials science for the formation of structured networks (Song & Lee, 2012).
DNA Interaction and Drug Candidate Potential
A related Schiff base ligand showed DNA binding activity, indicating potential applications in drug design and molecular biology research. This finding highlights the possible role of such compounds in therapeutic contexts (Kurt, Temel, Atlan, & Kaya, 2020).
Water Oxidation Catalyst
A study on Ru complexes with similar ligands demonstrated their application in water oxidation, a crucial reaction for sustainable energy production. This research contributes to the development of efficient catalysts for environmental applications (Zong & Thummel, 2005).
Polymerization and Metal Ion Detection
A novel monomer containing a pyridylazo-2-naphthoxyl group was synthesized for use in polymerization. The resulting copolymer can be used in metal ion detection, indicating applications in analytical chemistry (Zhou, Zhu, Zhu, & Cheng, 2008).
Supramolecular Architecture and Sensor Applications
The generation of novel optical sensing structures through lanthanide coordination using similar compounds suggests applications in sensor technology and materials science (Li, Gu, Zhou, Ma, Tang, Gao, & Wang, 2019).
Anticancer and Antidepressant Potential
A study on a Schiff base ligand with a similar structure revealed its potential as an anticancer and antidepressant agent. This highlights the possible pharmacological applications of such compounds (Sadia, Khan, Naz, Zahoor, Shah, Ullah, Naz, Bari, Mahmood, Ali, Ansari, & Sohaib, 2021).
Safety and Hazards
Properties
IUPAC Name |
1-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-12-6-2-1-5-11(12)8-9-13(15)16(20)18-14-7-3-4-10-17-14/h1-10,19H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDNTEHUSMILBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330156 |
Source


|
| Record name | 1-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200257 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5355-36-2 |
Source


|
| Record name | 1-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2583500.png)
![4,8-dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol](/img/structure/B2583501.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2583505.png)

![N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2583507.png)



![1-(2-chlorophenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2583517.png)
![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)
![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2583521.png)
